molecular formula C32H26N2O2 B12471305 8B-Methoxy-1'-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2'-indol]-3'-one

8B-Methoxy-1'-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2'-indol]-3'-one

Katalognummer: B12471305
Molekulargewicht: 470.6 g/mol
InChI-Schlüssel: FKMVZEYQIQFFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8B-Methoxy-1’-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2’-indol]-3’-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8B-Methoxy-1’-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2’-indol]-3’-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole intermediate, which can then undergo further transformations to form the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

8B-Methoxy-1’-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2’-indol]-3’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

8B-Methoxy-1’-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2’-indol]-3’-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8B-Methoxy-1’-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2’-indol]-3’-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Tryptophan: An essential amino acid that serves as a precursor to many indole derivatives.

    Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole structure.

Uniqueness

8B-Methoxy-1’-methyl-2,3-diphenyl-2,3-dihydrospiro[cyclopenta[B]indole-1,2’-indol]-3’-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C32H26N2O2

Molekulargewicht

470.6 g/mol

IUPAC-Name

8b-methoxy-1'-methyl-2,3-diphenylspiro[2,3-dihydrocyclopenta[b]indole-1,2'-indole]-3'-one

InChI

InChI=1S/C32H26N2O2/c1-34-26-20-12-9-17-23(26)30(35)31(34)28(22-15-7-4-8-16-22)27(21-13-5-3-6-14-21)29-32(31,36-2)24-18-10-11-19-25(24)33-29/h3-20,27-28H,1-2H3

InChI-Schlüssel

FKMVZEYQIQFFGM-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC=CC=C2C(=O)C13C(C(C4=NC5=CC=CC=C5C34OC)C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.